Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

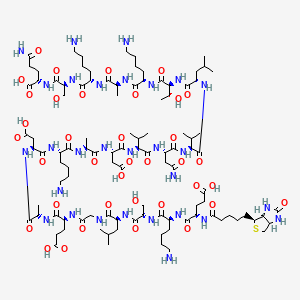

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is a synthetic peptide that combines biotin with a sequence of amino acids. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The peptide sequence attached to biotin can be used for various biochemical applications, including affinity purification, labeling, and detection in research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using TFA (trifluoroacetic acid).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Analyse Chemischer Reaktionen

Types of Reactions

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.

Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfides.

Wissenschaftliche Forschungsanwendungen

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH has numerous applications in scientific research:

Affinity Purification: The biotin moiety allows for the purification of biotinylated proteins or nucleic acids using streptavidin or avidin-coated beads.

Labeling and Detection: Biotinylated peptides can be used to label proteins, nucleic acids, or cells for detection in various assays, including ELISA and Western blotting.

Protein-Protein Interactions: Studying interactions between biotinylated peptides and target proteins.

Drug Delivery: Biotinylated peptides can be used to target drugs to specific cells or tissues by exploiting the biotin-avidin interaction.

Wirkmechanismus

The mechanism by which Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH exerts its effects is primarily through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This strong binding is utilized in various biochemical assays and purification techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotinylated Peptides: Other peptides conjugated with biotin, such as Biotinyl-lys-lys-lys-lys-lys-OH.

Streptavidin-Binding Peptides: Peptides designed to bind streptavidin without biotin, such as Strep-tag II.

Uniqueness

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is unique due to its specific amino acid sequence, which can confer unique binding properties, stability, and functionality in various applications. The presence of multiple lysine residues can enhance its binding capacity and versatility in conjugation reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Biologische Aktivität

Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is a complex peptide that combines the essential properties of biotin with a sequence of amino acids that may exhibit various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

The compound consists of a biotin moiety attached to a peptide sequence made up of 20 amino acids. The sequence includes various hydrophilic and hydrophobic residues, which can influence its interaction with biological systems. The presence of biotin enhances the compound's solubility and stability, potentially increasing its bioavailability in physiological conditions.

- Enzyme Modulation : Peptides similar to biotinyl-glu-lys-ser-leu-gly-glu... have been shown to modulate enzyme activities, particularly in metabolic pathways. For instance, certain amino acid sequences can enhance the activity of enzymes involved in glucose metabolism and energy production.

- Receptor Binding : The structural characteristics allow for potential binding to specific receptors. Biotinylated compounds often exhibit increased affinity for receptors due to the biotin-streptavidin interaction, which is one of the strongest known non-covalent interactions.

- Cell Signaling : The peptide may play a role in cell signaling pathways, influencing processes such as cell proliferation and apoptosis through interactions with growth factor receptors.

In Vitro Studies

Recent studies have demonstrated that peptides containing similar sequences exhibit significant biological activities:

- Antioxidant Activity : Peptides derived from similar sequences have shown to scavenge free radicals, thereby exhibiting antioxidant properties .

- Antimicrobial Properties : Some peptides have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of biotinylated peptides:

- Diabetes Management : Research indicates that biotinylated peptides can improve insulin sensitivity and glucose uptake in muscle tissues, suggesting a role in diabetes management .

- Neuroprotective Effects : Studies have shown that certain biotinylated peptides can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H177N29O37S/c1-48(2)39-63(124-99(164)69(46-135)128-92(157)59(26-18-22-38-108)118-93(158)61(31-34-77(143)144)115-74(139)28-14-13-27-71-83-70(47-171-71)129-104(170)133-83)87(152)111-44-75(140)116-60(30-33-76(141)142)90(155)114-54(11)85(150)122-66(42-78(145)146)94(159)119-56(23-15-19-35-105)88(153)113-53(10)86(151)123-67(43-79(147)148)97(162)131-81(51(7)8)101(166)126-65(41-73(110)138)96(161)130-80(50(5)6)100(165)125-64(40-49(3)4)95(160)132-82(55(12)136)102(167)120-57(24-16-20-36-106)89(154)112-52(9)84(149)117-58(25-17-21-37-107)91(156)127-68(45-134)98(163)121-62(103(168)169)29-32-72(109)137/h48-71,80-83,134-136H,13-47,105-108H2,1-12H3,(H2,109,137)(H2,110,138)(H,111,152)(H,112,154)(H,113,153)(H,114,155)(H,115,139)(H,116,140)(H,117,149)(H,118,158)(H,119,159)(H,120,167)(H,121,163)(H,122,150)(H,123,151)(H,124,164)(H,125,165)(H,126,166)(H,127,156)(H,128,157)(H,130,161)(H,131,162)(H,132,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,168,169)(H2,129,133,170)/t52-,53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZYMRSKHVFARG-NMUBCORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H177N29O37S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2457.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.